N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine is a chemical compound with the molecular formula C11H24N2. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in pharmaceuticals and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine typically involves the reaction of piperidine derivatives with methylating agents. One common method is the reductive amination of 2-methylpropylpiperidine with formaldehyde and a reducing agent such as sodium cyanoborohydride . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: The major products are typically N-oxides or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: The major products are halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets in the body. It is believed to act as an agonist or antagonist at certain receptors, modulating their activity. The compound may also inhibit specific enzymes, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-1-(pyridin-2-yl)methanamine
- 2-(Aminomethyl)piperidine
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
Uniqueness
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its branched alkyl chain and piperidine ring contribute to its unique reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H24N2 |
---|---|
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine |
InChI |
InChI=1S/C11H24N2/c1-10(2)9-13-7-5-4-6-11(13)8-12-3/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
JTZGVDGAZUEZII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CCCCC1CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.